molecular formula C6H14O3 B8663326 2,3-Dimethylbutane-1,2,3-triol CAS No. 64446-72-6

2,3-Dimethylbutane-1,2,3-triol

Cat. No. B8663326
Key on ui cas rn: 64446-72-6
M. Wt: 134.17 g/mol
InChI Key: GFTPTQVIOIDDRL-UHFFFAOYSA-N
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Patent
US08722943B1

Procedure details

Trimethyl glycerol was prepared from glycerol through a ketal glecerol derivative, solketal (1,2-isopropylidene glycerol) as shown in FIG. 2. Solketal starting material was prepared by reacting 1 g glycerol with 2 ml acetone and 1 g Dowex 50W strong cation exchange resin (Dow Chemical Co., Midland, Mich.) at 60° C. for 1 hour. The resultant solketal (3 mmol) was reacted with 3 mmol methyl tosylate (as prepared in Example 1) in 3 mmol NaOH with mL water in a small scale vessel for 2 hours at 70° C., producing methyl solketal. Hydrolysis of the methyl solketal was effected by reaction with Dowex 50W strong cation exchange resin (½″) in 4 ml methanol for 2 hours at 70° C., producing 1-methyl glycerol. The 1-methyl glycerol produced from the hydrolysis was reacted with 2 molar equivalents of methyl tosylate in aqueous NaOH for 2 hours at 70° C., yielding 1,2,3-trimethoxy glycerol ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mmol
Type
reactant
Reaction Step Five
Quantity
3 mmol
Type
reactant
Reaction Step Five
Name
Quantity
3 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[CH3:7][C:8]1([CH3:15])[O:12][CH:11]([CH2:13][OH:14])[CH2:10][O:9]1.S(C1C=CC(C)=CC=1)(OC)(=O)=O.[OH-:28].[Na+]>O.CC(C)=O>[CH3:2][C:3]([CH2:5][OH:6])([OH:4])[C:8]([CH3:15])([CH3:7])[OH:28].[CH3:7][C:8]1([CH3:15])[O:12][CH:11]([CH2:13][OH:14])[CH2:10][O:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
OCC(O)CO
Step Four
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3 mmol
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
3 mmol
Type
reactant
Smiles
S(=O)(=O)(OC)C1=CC=C(C)C=C1
Name
Quantity
3 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC(C(O)(C)C)(O)CO
Name
Type
product
Smiles
CC1(OCC(O1)CO)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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